An In-depth Technical Guide to cis-4-Nonene: Chemical Properties and Structure
An In-depth Technical Guide to cis-4-Nonene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Nonene is an unsaturated hydrocarbon belonging to the alkene family.[1] It is characterized by a nine-carbon chain with a double bond located between the fourth and fifth carbon atoms. The "cis" designation in its name signifies the stereochemistry of the substituents at the double bond, where the alkyl groups are on the same side. This technical guide provides a comprehensive overview of the chemical properties and structural features of cis-4-Nonene, presenting key data in a structured format for easy reference.
Chemical Structure
The structure of cis-4-Nonene is defined by its molecular formula, C9H18, and the specific arrangement of its atoms.[1][2][3][4] The presence of the cis-double bond introduces a kink in the hydrocarbon chain, influencing its physical and chemical properties.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | (4Z)-non-4-ene |
| Synonyms | cis-4-Nonene, (Z)-4-Nonene |
| CAS Number | 10405-84-2 |
| Molecular Formula | C9H18 |
| Canonical SMILES | CCCCC=CCCC |
| InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7- |
| InChIKey | KPADFPAILITQBG-CLFYSBASSA-N |
graph "Chemical_Structure_of_cis-4-Nonene" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0,-1!"]; H1c [label="H", pos="0.5,-0.5!"];
C2 [label="C", pos="0,1.5!"]; H2a [label="H", pos="-0.5,2!"]; H2b [label="H", pos="0.5,2!"];
C3 [label="C", pos="0,3!"]; H3a [label="H", pos="-0.5,3.5!"]; H3b [label="H", pos="0.5,3.5!"];
C4 [label="C", pos="0,4.5!"]; H4 [label="H", pos="-0.5,5!"];
C5 [label="C", pos="1.5,4.5!"]; H5 [label="H", pos="2,5!"];
C6 [label="C", pos="3,4.5!"]; H6a [label="H", pos="2.5,5!"]; H6b [label="H", pos="3.5,5!"];
C7 [label="C", pos="4.5,4.5!"]; H7a [label="H", pos="4,5!"]; H7b [label="H", pos="5,5!"];
C8 [label="C", pos="6,4.5!"]; H8a [label="H", pos="5.5,5!"]; H8b [label="H", pos="6.5,5!"];
C9 [label="C", pos="7.5,4.5!"]; H9a [label="H", pos="7,5!"]; H9b [label="H", pos="8,5!"]; H9c [label="H", pos="7.5,4!"];
// Bonds C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- C4; C4 -- H4; C4 -- C5 [style=double]; C5 -- H5; C5 -- C6; C6 -- H6a; C6 -- H6b; C6 -- C7; C7 -- H7a; C7 -- H7b; C7 -- C8; C8 -- H8a; C8 -- H8b; C8 -- C9; C9 -- H9a; C9 -- H9b; C9 -- H9c; }
Physicochemical Properties
The physical and chemical properties of cis-4-Nonene are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.
Physical Properties:
| Property | Value |
| Molecular Weight | 126.24 g/mol [3][5] |
| Appearance | Colorless liquid[1][3] |
| Odor | Characteristic, gasoline-like[6][7] |
| Density | 0.73 g/cm³[2] |
| Boiling Point | 143 °C[2] |
| Melting Point | Not available |
| Flash Point | 30 °C (lit.)[6] |
| Refractive Index | 1.4190 to 1.4230[6] |
| Vapor Pressure | 6.06 mmHg at 25 °C[2] |
| Solubility | Soluble in organic solvents; limited solubility in water[1] |
Chemical Properties:
| Property | Description |
| Reactivity | Reactivity is characteristic of alkenes, readily undergoing addition reactions at the double bond.[1] |
| Stability | Stable under normal transport and handling conditions.[6][7] |
| Polymerization | Not reported to polymerize spontaneously.[6][7] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of cis-4-Nonene are not extensively available in the public domain. However, this section provides a general overview of the methodologies that would be employed.
Synthesis:
A common laboratory-scale synthesis of a cis-alkene like cis-4-Nonene involves the partial hydrogenation of an alkyne. For instance, the hydrogenation of 4-nonyne (B3188236) using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield cis-4-Nonene.
Analytical Characterization:
The identity and purity of cis-4-Nonene are typically confirmed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): A gas chromatograph equipped with a non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) can be used to determine the purity of a cis-4-Nonene sample. The retention time of the compound would be compared to a known standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the structure of cis-4-Nonene. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the double bond would confirm the cis-stereochemistry.
Signaling Pathways and Logical Relationships
As a simple alkene, cis-4-Nonene is not known to be involved in biological signaling pathways in the same manner as complex biomolecules. Its primary role in a research or industrial context is as a chemical intermediate. The logical relationship of its utility is based on the reactivity of its carbon-carbon double bond, which allows for a variety of chemical transformations.
Conclusion
References
- 1. CAS 10405-84-2: cis-4-Nonene | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. cis-4-Nonene | CymitQuimica [cymitquimica.com]
- 4. cis-4-Nonene [webbook.nist.gov]
- 5. 4-Nonene, (4Z)- | C9H18 | CID 5364456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CIS-4-NONENE | 10405-84-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
